molecular formula C10H7NO2S B3059777 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine CAS No. 1261907-68-9

6-(2-Formylthiophen-4-YL)-2-hydroxypyridine

Cat. No.: B3059777
CAS No.: 1261907-68-9
M. Wt: 205.23
InChI Key: JLVXHACLEYZJDV-UHFFFAOYSA-N
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Description

6-(2-Formylthiophen-4-YL)-2-hydroxypyridine is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23. The purity is usually 95%.
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Scientific Research Applications

Enhancement of Cerebral Blood Flow

Research involving 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, a compound with a similar pyridine structure, demonstrated its ability to increase cerebral blood flow in rats, both in normal conditions and under global transient ischemia. This suggests potential neuroprotective or therapeutic applications in conditions involving reduced blood flow to the brain (Gan'shina et al., 2011).

Anti-fibrotic Potential

Another study on a pyridine-based compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), highlighted its potential as an anti-fibrotic drug, showing suppression of renal and hepatic fibrosis. This compound's pharmacokinetics and tissue distribution were thoroughly examined, indicating its effectiveness as an orally administered therapeutic agent (Kim et al., 2008).

Anticonvulsant Activity

3-Hydroxypyridine derivatives were found to have significant anticonvulsive activity in experiments conducted on mice. This activity was particularly pronounced in convulsions induced by GABA-ergic substances. The introduction of larger alkyl substitutes into the molecule increased the anticonvulsive efficacy, suggesting the potential for developing new anticonvulsant medications (Voronina et al., 1986).

Iron Excretion Enhancement

A study on 3-hydroxypyrid-4-ones, which share a similar hydroxypyridine moiety, demonstrated their ability to mobilize iron into the bile and urine of rats. This suggests a potential application in treating conditions related to iron overload, such as hemochromatosis (Molenda et al., 1994).

Properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-8-4-7(6-14-8)9-2-1-3-10(13)11-9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVXHACLEYZJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682682
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-68-9
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Formylthiophen-4-YL)-2-hydroxypyridine
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6-(2-Formylthiophen-4-YL)-2-hydroxypyridine
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6-(2-Formylthiophen-4-YL)-2-hydroxypyridine
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6-(2-Formylthiophen-4-YL)-2-hydroxypyridine
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6-(2-Formylthiophen-4-YL)-2-hydroxypyridine

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